molecular formula C16H18N4O2 B7644765 1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide

1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide

Cat. No. B7644765
M. Wt: 298.34 g/mol
InChI Key: QFWRUYSXNGZNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the azetidine family, which is a class of nitrogen-containing heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, which could potentially be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for further development as a potential anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide. One area of research could be focused on developing more efficient and cost-effective synthesis methods for this compound. Another area of research could be focused on further elucidating the mechanism of action of this compound, which could lead to the development of more potent and selective anti-cancer drugs. Additionally, research could be focused on exploring the potential applications of this compound in the treatment of other diseases, such as inflammatory and neurological disorders.

Synthesis Methods

The synthesis of 1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of 3-(pyrazol-1-ylmethyl)benzaldehyde with acetophenone in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction using a suitable cyclizing agent such as trifluoroacetic anhydride. Finally, the product is purified using chromatographic techniques such as column chromatography or HPLC.

Scientific Research Applications

1-Acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising areas of research is its use as a potential anti-cancer agent. Studies have shown that this compound has potent anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12(21)19-10-14(11-19)16(22)18-15-5-2-4-13(8-15)9-20-7-3-6-17-20/h2-8,14H,9-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWRUYSXNGZNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC=CC(=C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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